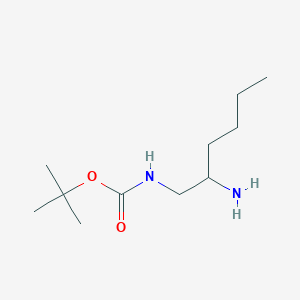
tert-butyl N-(2-aminohexyl)carbamate
Vue d'ensemble
Description
tert-Butyl N-(2-aminohexyl)carbamate: is an organic compound with the molecular formula C11H24N2O2. It is a derivative of hexanediamine, where one of the amino groups is protected by a tert-butyl carbamate group. This compound is often used in organic synthesis and as a building block in the preparation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2-aminohexyl)carbamate can be synthesized by reacting hexanediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified by extraction and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-aminohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent is commonly used for deprotection.
Major Products Formed:
Substitution Reactions: Products include various N-substituted derivatives depending on the electrophile used.
Deprotection Reactions: The primary product is hexanediamine, which can be further utilized in subsequent synthetic steps.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-(2-aminohexyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other therapeutic agents .
Industry: In the industrial sector, this compound is employed in the production of polymers and advanced materials. It is also used in the synthesis of specialty chemicals and agrochemicals .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-aminohexyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical pathways, interacting with molecular targets such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(6-aminohexyl)carbamate hydrochloride
- N-Boc-1,6-diaminohexane
Comparison: tert-Butyl N-(2-aminohexyl)carbamate is unique due to its specific chain length and the position of the amino group. Compared to tert-butyl N-(2-aminoethyl)carbamate, it has a longer carbon chain, which can influence its reactivity and solubility. The presence of the tert-butyl carbamate group provides stability and ease of handling, making it a preferred choice in synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-(2-aminohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-5-6-7-9(12)8-13-10(14)15-11(2,3)4/h9H,5-8,12H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYLLORAJORZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195959 | |
| Record name | Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384430-32-3 | |
| Record name | Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384430-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-aminohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


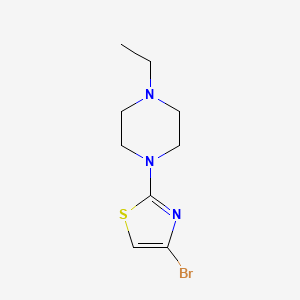
![4-[2-(5-Bromo-pyridin-2-yloxy)-ethyl]-morpholine hydrochloride](/img/structure/B1377949.png)
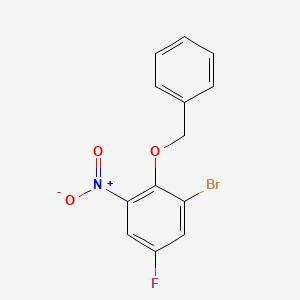
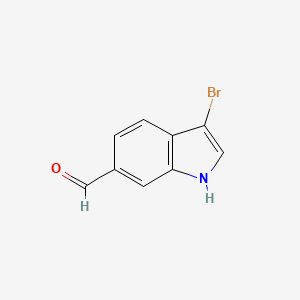
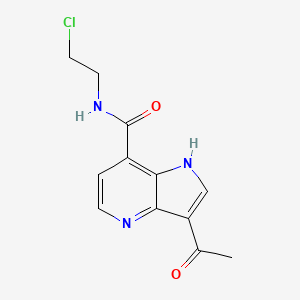
![(R)-1-Boc-2-methyl-[1,4]diazepane](/img/structure/B1377953.png)
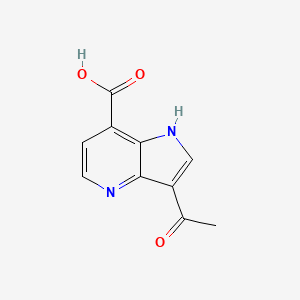
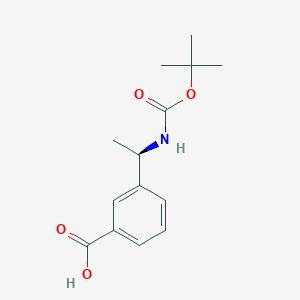
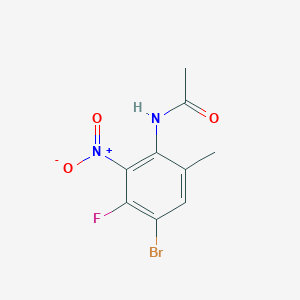

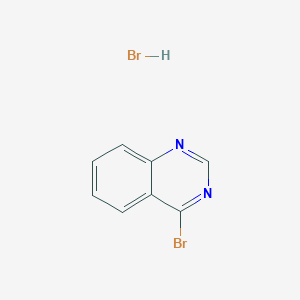

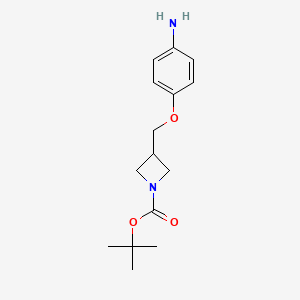
![N-(7-Bromo-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B1377965.png)
